1-(1,2-Benzisoxazol-3-yl)ethanol
Description
Structure
3D Structure
Properties
CAS No. |
179070-85-0 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-(1,2-benzoxazol-3-yl)ethanol |
InChI |
InChI=1S/C9H9NO2/c1-6(11)9-7-4-2-3-5-8(7)12-10-9/h2-6,11H,1H3 |
InChI Key |
RRIWYNSAPMIMPN-UHFFFAOYSA-N |
SMILES |
CC(C1=NOC2=CC=CC=C21)O |
Canonical SMILES |
CC(C1=NOC2=CC=CC=C21)O |
Synonyms |
1,2-Benzisoxazole-3-methanol,-alpha--methyl-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Pathways for 1 1,2 Benzisoxazol 3 Yl Ethanol
Synthesis of Precursor Molecules
The journey towards 1-(1,2-benzisoxazol-3-yl)ethanol begins with the synthesis of its essential precursors. A crucial intermediate is 1,2-benzisoxazole-3-acetic acid, which is subsequently esterified to create a suitable substrate for reduction.
Preparation of 1,2-Benzisoxazole-3-acetic Acid
1,2-Benzisoxazole-3-acetic acid (BOA) is a foundational building block in the synthesis of various 3-substituted benzisoxazoles. Its preparation is well-documented, with primary methods involving the ring-opening and subsequent recyclization of coumarin (B35378) derivatives or through classical named reactions.
A prevalent and efficient method for synthesizing 1,2-benzisoxazole-3-acetic acid involves the reaction of 4-hydroxycoumarin (B602359) with a hydroxylamine (B1172632) salt in the presence of a base. This reaction proceeds through the opening of the lactone ring of the coumarin and subsequent intramolecular cyclization to form the stable benzisoxazole ring.
The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695), methanol, or n-butanol. A variety of bases can be employed to facilitate the reaction, including inorganic carbonate salts like sodium carbonate and potassium carbonate, as well as organic bases like triethylamine (B128534) and diethylamine. The reaction temperature is generally maintained between room temperature and the boiling point of the chosen solvent, with optimal temperatures often falling between 40°C and 60°C. commonorganicchemistry.com An alternative approach utilizes water as the sole solvent, which has been shown to minimize the formation of the major impurity, o-hydroxyacetophenone oxime, leading to a higher purity product with yields of 95-97%. nih.gov
Table 1: Reaction Conditions for Oximation of 4-Hydroxycoumarin
| Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Sodium Carbonate, Potassium Carbonate, Triethylamine, Diethylamine | Ethanol, Methanol, n-Butanol | 40-60 °C | Not specified | commonorganicchemistry.com |
| Sodium Hydroxide | Water | 40-45 °C | 95-97% | nih.gov |
The Posner reaction represents an older approach to the synthesis of 1,2-benzisoxazole-3-acetic acid. This method involves the use of metallic sodium in an alcoholic solution. However, this pathway is often less favored for industrial applications due to significant drawbacks. A major issue is the formation of a substantial amount of the o-hydroxy-acetophenone-oxime as a side-product, which can constitute up to 30% of the product mixture. commonorganicchemistry.comresearchgate.net The use of metallic sodium also presents considerable challenges for process safety and scalability, rendering this method less practical compared to the oximation of 4-hydroxycoumarin. researchgate.net
Esterification of 1,2-Benzisoxazole-3-acetic Acid to Ethyl 2-(1,2-Benzisoxazol-3-yl)acetate
With 1,2-benzisoxazole-3-acetic acid in hand, the next step is its conversion to an ester, specifically ethyl 2-(1,2-benzisoxazol-3-yl)acetate. This ester serves as the direct precursor to the target alcohol via reduction.
The esterification is typically achieved through a classic Fischer esterification reaction. This involves reacting the carboxylic acid (BOA) with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. The mixture is heated under reflux to drive the equilibrium towards the formation of the ethyl ester and water.
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the ethanol molecule. A tetrahedral intermediate is formed, which then undergoes a proton transfer. Subsequently, a molecule of water is eliminated as a leaving group, followed by deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final product, ethyl 2-(1,2-benzisoxazol-3-yl)acetate. The reaction is reversible and is driven to completion by using an excess of the alcohol or by removing water as it is formed.
Reductive Synthesis of the Ethanol Moiety
The final step in the sequence is the reduction of the ester functional group of ethyl 2-(1,2-benzisoxazol-3-yl)acetate to the primary alcohol, this compound. This transformation requires a potent reducing agent capable of reducing esters.
Strong hydride reagents are the agents of choice for this conversion. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for reducing esters to primary alcohols. doubtnut.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of a hydride ion from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of hydride to form an alkoxyaluminate intermediate. A final aqueous workup with acid protonates the alkoxide to yield the desired primary alcohol, this compound. masterorganicchemistry.com
Alternatively, sodium borohydride (B1222165) (NaBH₄) can be used, although it is generally a milder reducing agent for esters. commonorganicchemistry.com Its reactivity can be enhanced by using it in a mixed solvent system, such as THF-methanol, and heating the reaction to reflux. ias.ac.in This method can offer better chemoselectivity if other sensitive functional groups are present in the molecule. ias.ac.in
For asymmetric synthesis, to produce a specific enantiomer of the alcohol, chemo-enzymatic methods are a powerful alternative. This approach would first involve the synthesis of the ketone precursor, 3-acetyl-1,2-benzisoxazole. This ketone can then be subjected to an asymmetric reduction using an alcohol dehydrogenase (ADH) enzyme. nih.govnih.gov These biocatalysts, often used as whole-cell preparations, can reduce prochiral ketones to chiral alcohols with high yield and excellent enantiomeric excess, using a cofactor that is regenerated in situ. nih.gov This strategy provides a green and highly selective route to enantiopure this compound.
Lithium Aluminum Hydride (LiAlH₄)-Mediated Reduction of Ester Precursors
The reduction of ester precursors stands as a fundamental method for the synthesis of alcohols. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting esters to primary alcohols. adichemistry.commasterorganicchemistry.comlibretexts.org To synthesize the secondary alcohol this compound, the appropriate precursor would be an ester of 2-(1,2-benzisoxazol-3-yl)propanoic acid, such as ethyl 2-(1,2-benzisoxazol-3-yl)propanoate. The reduction of the ester carbonyl group by LiAlH₄ yields the target secondary alcohol.
Mechanistic Considerations and Reaction Conditions
The reduction of an ester with LiAlH₄ is a two-step process. adichemistry.com Initially, a hydride ion (H⁻) from the AlH₄⁻ complex performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester. This addition leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the alkoxy group (-OR) to form an aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced in a second step by another hydride ion. umn.eduyoutube.com This second nucleophilic attack results in the formation of an alkoxide intermediate. A final aqueous or acidic workup is required to protonate the alkoxide, yielding the final alcohol product. byjus.com
Reaction Conditions: The reaction must be conducted under strictly anhydrous (water-free) conditions, as LiAlH₄ reacts violently with water. adichemistry.com Aprotic solvents are essential for this reason.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF) | These aprotic solvents effectively solvate the LiAlH₄ reagent without reacting with it. THF is often preferred for its higher boiling point and better solvating properties for the LAH complex. adichemistry.combyjus.com |
| Temperature | 0 °C to reflux | The initial addition of the reagent is typically performed at 0 °C to control the exothermic reaction. The reaction may then be allowed to warm to room temperature or gently refluxed to ensure completion. |
| Workup | Careful sequential addition of water and/or aqueous acid (e.g., dilute H₂SO₄) | This step is crucial for quenching the excess LiAlH₄ and protonating the intermediate aluminum alkoxide salt to liberate the final alcohol product. byjus.com |
Optimization Studies for Reaction Yield and Purity
Optimizing the reduction of ester precursors to this compound focuses on maximizing yield and minimizing byproducts. Key parameters for optimization include the stoichiometry of the reducing agent, reaction time, and temperature control.
Using an excess of LiAlH₄ ensures the complete conversion of both the starting ester and the intermediate aldehyde. adichemistry.com However, a large excess can complicate the workup procedure. The mode of addition can also be critical; adding the ester solution slowly to the LiAlH₄ suspension can help maintain a controlled reaction temperature and prevent side reactions. Purity is enhanced by a carefully controlled workup procedure to effectively separate the desired alcohol from aluminum salts.
| Variable | Focus Area | Desired Outcome |
| LiAlH₄ Equivalents | 1.0 to 1.5 equivalents | Sufficient reagent for complete reduction of the ester to the alcohol. |
| Temperature | 0 °C to Room Temperature | Prevents potential side reactions or degradation of the benzisoxazole ring. |
| Reaction Time | 1 to 4 hours | Ensures full conversion without product degradation from prolonged exposure to reaction conditions. |
| Workup Protocol | Fieser workup (sequential addition of H₂O, NaOH(aq), and H₂O) | Promotes the precipitation of granular aluminum salts, which are easier to filter, leading to higher purity of the isolated product. |
Direct Reductive Conversion of Carboxylic Acid Precursors with LiAlH₄
Lithium aluminum hydride is one of the few reagents powerful enough to directly reduce carboxylic acids to primary alcohols. masterorganicchemistry.comyoutube.com For the synthesis of the secondary alcohol this compound, the corresponding carboxylic acid precursor, 2-(1,2-benzisoxazol-3-yl)propanoic acid, would be required.
The mechanism begins with an acid-base reaction. The acidic proton of the carboxylic acid reacts with a hydride ion to produce hydrogen gas (H₂) and a lithium carboxylate salt. beilstein-journals.org This initial step consumes one equivalent of hydride. Subsequently, the carboxylate coordinates to the aluminum species, and the carbonyl group is reduced in a stepwise manner, similar to the ester reduction, ultimately forming the alcohol after an acidic workup. beilstein-journals.org
Reaction Parameters and Purity Considerations
The parameters for the reduction of carboxylic acids are similar to those for esters but require a greater stoichiometric amount of LiAlH₄ to account for the initial deprotonation step.
| Parameter | Condition/Consideration | Rationale |
| Solvent | Anhydrous THF | Preferred due to its ability to solvate both the LiAlH₄ and the intermediate lithium carboxylate salt more effectively than diethyl ether. byjus.com |
| LiAlH₄ Stoichiometry | >2.0 equivalents | At least two equivalents are needed: one for the initial acid-base reaction and one for the reduction of the carbonyl. An excess is typically used to drive the reaction to completion. |
| Temperature | Reflux | The reduction of the carboxylate salt is often slower than that of an ester, requiring higher temperatures to proceed at a reasonable rate. |
| Purity | Byproduct Formation | The primary impurity is often unreacted starting material due to incomplete reduction. Purity is achieved through careful chromatographic separation (e.g., column chromatography) after workup. |
Intramolecular Cyclization and Decarboxylative Approaches
Alternative synthetic strategies involve the formation of the core heterocyclic structure through intramolecular cyclization, sometimes coupled with a decarboxylation event. These methods can offer novel pathways to substituted benzisoxazoles.
Decarboxylative Cyclization of 3-(carboxyethyl)-1,2-benzisoxazole Derivatives
A decarboxylative cyclization approach represents an advanced synthetic method. While specific literature for the synthesis of this compound via this exact route is not prominently documented, the principles of such a transformation can be described. This pathway would likely involve a precursor such as a suitably substituted o-hydroxyphenyl ketone bearing a malonic ester or related group.
The general concept involves an initial cyclization to form the 1,2-benzisoxazole (B1199462) ring, followed by a subsequent decarboxylation step. For instance, a molecule like ethyl 2-(2-hydroxybenzoyl)-2-methylmalonate could theoretically undergo cyclization with a reagent like hydroxylamine-O-sulfonic acid to form the benzisoxazole ring. The resulting intermediate, containing a gem-dicarboxylate group at the ethyl position, could then be subjected to thermal or acid-catalyzed hydrolysis and decarboxylation to yield the target mono-carboxylic acid, which would then require a separate reduction step as described previously. A more direct, though less common, route might involve a radical decarboxylation that directly furnishes the ethyl group, but such methods are highly substrate-dependent. beilstein-journals.org
Emerging and Alternative Synthetic Routes to this compound
The development of novel synthetic strategies for this compound and its precursors is driven by the need for higher efficiency, milder reaction conditions, improved yields, and better stereoselectivity. These emerging routes often leverage modern catalytic systems and innovative reaction technologies.
The primary precursor for this compound is 3-acetyl-1,2-benzisoxazole. A foundational and widely used method for constructing the 1,2-benzisoxazole core is the cyclization of an o-hydroxyaryl oxime. chim.itorganic-chemistry.org Specifically, 3-acetyl-1,2-benzisoxazole can be synthesized from the oxime of 2-hydroxyacetophenone (B1195853). Traditional methods often require multiple steps and harsh conditions.
Emerging routes focus on improving this process. One-pot syntheses under microwave irradiation represent a significant advancement. patsnap.com For instance, a patented method describes the one-pot conversion of 2-hydroxyacetophenone oxime and its derivatives into 3-substituted benzisoxazoles using a fluorine-containing accelerator and a base in an organic solvent. patsnap.com This approach offers advantages such as shorter reaction times, high efficiency, and operational simplicity, with reported yields reaching up to 93% for certain derivatives. patsnap.com
Table 1: Microwave-Assisted Synthesis of Substituted 3-Methyl-1,2-benzisoxazoles patsnap.com
| Starting Material | Promoter | Base | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|---|
| 2-Hydroxyacetophenone oxime | Sodium difluorochloroacetate | Potassium carbonate | N,N-Dimethylformamide | 300W, 85°C, 35 min | 3-Methyl-1,2-benzisoxazole | High |
Once the precursor, 3-acetyl-1,2-benzisoxazole, is obtained, the subsequent reduction of the ketone functionality is the critical step to yield this compound. While classical methods like using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this reduction, they are stoichiometric and can lack selectivity in more complex molecules. youtube.com
Emerging chemical routes focus on catalytic asymmetric reduction to produce enantiomerically pure alcohols, which are crucial in many pharmaceutical applications. Catalytic hydrogenation using chiral metal complexes, such as those based on ruthenium, is a powerful alternative. Although direct examples for 3-acetyl-1,2-benzisoxazole are not prominent in literature, the successful asymmetric hydrogenation of other 3-substituted benzisoxazoles demonstrates the applicability of this technology to the heterocyclic system. organic-chemistry.org
Chemo-Enzymatic Pathways
Chemo-enzymatic synthesis has emerged as a superior alternative for the production of chiral alcohols, combining the efficiency of chemical synthesis for creating the core structure with the unparalleled selectivity of enzymes for the final, stereoselective reduction. nih.govnih.gov The biocatalytic reduction of prochiral ketones to chiral alcohols is a well-established and powerful tool in organic synthesis. magtech.com.cn
This approach utilizes isolated enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), or whole microbial cells. magtech.com.cnresearchgate.net These biocatalysts offer remarkable chemo-, regio-, and stereoselectivity under mild reaction conditions (e.g., neutral pH and room temperature). nih.gov
The general chemo-enzymatic pathway to chiral this compound would involve:
Chemical Synthesis: Efficient synthesis of the prochiral ketone precursor, 3-acetyl-1,2-benzisoxazole, using modern methods like the one-pot microwave-assisted cyclization.
Biocatalytic Reduction: Asymmetric reduction of the ketone using a carefully selected ADH. These enzymes are dependent on cofactors like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). An effective cofactor regeneration system is crucial for the process to be economically viable. This is often achieved by using a co-substrate, such as isopropanol, or a coupled enzyme system, like glucose/glucose dehydrogenase (GDH). rsc.orgmdpi.com
Table 2: Examples of Biocatalytic Ketone Reduction for Chiral Alcohol Synthesis
| Biocatalyst | Substrate Type | Cofactor System | Product Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Alcohol Dehydrogenase (Engineered) | Poly-functionalized aromatic ketone | Glucose/GDH | >99.5% ee | rsc.org |
| KRED-NADH-112 (Codexis Inc.) | 1-(4-chloro-3-fluorophenyl)-2-hydroxyethanone | Glucose/GDH | 99.5% ee | mdpi.com |
| Alcohol Dehydrogenase | Aromatic ketone for Montelukast intermediate | Isopropanol | High | mdpi.com |
The key advantages of using a chemo-enzymatic route include:
High Enantioselectivity: Enzymes can produce a single enantiomer of the alcohol with very high purity (often >99% ee), which is difficult to achieve with purely chemical methods. rsc.org
Mild Conditions: Reactions are performed in aqueous media at or near room temperature and neutral pH, avoiding the need for harsh reagents, extreme temperatures, or pressures.
Environmental Sustainability: Biocatalysis is considered a green chemistry technology due to its use of renewable catalysts (enzymes) and reduced waste generation. magtech.com.cn
While specific studies detailing the enzymatic reduction of 3-acetyl-1,2-benzisoxazole are not widely published, the broad substrate tolerance of many commercially available ketoreductases suggests a high probability of success. The application of engineered ADHs has proven effective for structurally complex and sterically demanding ketones, indicating their potential for synthesizing chiral this compound with high optical purity. rsc.orgmdpi.com
Chemical Reactivity and Derivatization of 1 1,2 Benzisoxazol 3 Yl Ethanol
Transformations of the Hydroxyl Functional Group
The secondary alcohol moiety in 1-(1,2-benzisoxazol-3-yl)ethanol is amenable to standard alcohol transformations, primarily oxidation and reduction reactions, which allow for interconversion between the alcohol and its corresponding ketone.
Oxidation to Corresponding Carbonyl Compounds (Ketones)
The hydroxyl group of this compound can be oxidized to yield the corresponding carbonyl compound, 1-(1,2-benzisoxazol-3-yl)ethanone. This transformation is a standard reaction for secondary alcohols. While specific studies on the oxidation of this particular substrate are not extensively detailed in readily available literature, the reaction follows well-established principles of organic chemistry. The synthesis of the parent alcohol often proceeds via the reduction of the ketone or a related carboxylic acid derivative, implying the reverse reaction—oxidation—is a feasible and expected transformation.
Common oxidizing agents for converting secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), which are known for their mild conditions and high efficiency, minimizing over-oxidation or side reactions with the sensitive benzisoxazole ring.
Subsequent Reduction to Different Alcohol Derivatives
The synthesis of this compound is effectively achieved through the reduction of its corresponding carboxylic acid or ester derivatives. This demonstrates the reactivity of the carbonyl group at this position and the stability of the resulting alcohol. A common and high-yielding method involves the use of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).
For instance, the direct reduction of 1,2-benzisoxazole-3-acetic acid with LiAlH₄ in a solvent like tetrahydrofuran (B95107) (THF) at 0°C can produce this compound. A more common two-step pathway involves the initial esterification of the carboxylic acid to its ethyl ester, followed by reduction. The reduction of ethyl 2-(1,2-benzisoxazol-3-yl)acetate with LiAlH₄ in THF proceeds efficiently to yield the target alcohol. This method is often preferred as it can lead to higher purity products.
Table 1: Synthesis of this compound via Reduction
| Starting Material | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| 1,2-Benzisoxazole-3-acetic acid | LiAlH₄, THF, 0°C | This compound | ~90-94% |
| Ethyl 2-(1,2-benzisoxazol-3-yl)acetate | LiAlH₄, THF, 0°C to room temp. | This compound | High |
Reactions Involving the 1,2-Benzisoxazole (B1199462) Heterocyclic Ring System
The 1,2-benzisoxazole ring is an aromatic heterocycle that can undergo substitution reactions. Its reactivity is influenced by the fused benzene (B151609) and isoxazole (B147169) rings, as well as by the nature of the substituent at the 3-position.
Electrophilic Aromatic Substitution Reactions
The benzene portion of the 1,2-benzisoxazole ring system is susceptible to electrophilic aromatic substitution (EAS). The isoxazole moiety generally acts as a deactivating group due to the electronegativity of the nitrogen and oxygen atoms, making the ring less reactive than benzene itself. However, it still directs incoming electrophiles to specific positions.
Studies on related 3-substituted 1,2-benzisoxazoles indicate that electrophilic substitution, such as halogenation, preferentially occurs at the 5- and/or 7-positions of the benzisoxazole ring. For example, the introduction of a halogen atom has been reported at the 5-position. studysmarter.co.uk The precise regioselectivity is governed by the electronic effects of the heterocyclic system, which directs attack away from the electron-deficient positions adjacent to the heteroatoms and towards the other available sites on the benzene ring. The reaction proceeds via the typical EAS mechanism involving the formation of a resonance-stabilized carbocation intermediate (a Wheland intermediate). imperial.ac.uk
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on the 1,2-benzisoxazole ring is also possible, particularly when the ring is activated by strongly electron-withdrawing groups. youtube.com Unactivated halo-benzisoxazoles are generally not reactive towards nucleophiles. However, the presence of groups like a nitro group can facilitate the displacement of a leaving group, such as a halide.
A clear example is seen in the reactivity of 4,6-dinitro-benzisoxazoles. In these systems, the nitro group at the 4-position can be selectively displaced by a variety of nucleophiles, including alkoxides (OAlk), aryloxides (OAr), thiolates (SAlk), azide, and fluoride, to yield the corresponding 6-nitro-4-substituted-1,2-benzisoxazole derivatives. rsc.org This reactivity highlights that the SNAr reaction is a viable pathway for derivatization, provided the ring is sufficiently activated by electron-withdrawing substituents. rsc.org
Base-Induced Ring Transformations of (1,2-Benzisoxazol-3-yl)acetates
A notable set of reactions involves the treatment of esters of (1,2-benzisoxazol-3-yl)acetic acid with strong bases, which can lead to significant molecular rearrangements rather than simple deprotonation. rsc.orgpsu.edu The course of the reaction is highly dependent on the nature of the substituent on the α-carbon of the acetate (B1210297) moiety. psu.edu
In a study by Ueda et al., it was demonstrated that when (1,2-benzisoxazol-3-yl)acetates bearing electron-donating substituents at the α-position are treated with strong bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium methoxide (B1231860) (MeONa) in dimethylformamide (DMF), they undergo a novel ring transformation. rsc.orgpsu.edu This reaction proceeds through a ring contraction mechanism to afford 2H-azirine derivatives. rsc.orgpsu.edu Conversely, if the α-substituent is a dialkylamino group, the reaction yields 3-iminobenzofurans. rsc.org These transformations showcase the lability of the N-O bond in the isoxazole ring under basic conditions, leading to complex and synthetically useful molecular rearrangements. rsc.orgpsu.edu
Table 2: Base-Induced Transformations of Substituted (1,2-Benzisoxazol-3-yl)acetates
| α-Substituent on Acetate | Base | Product Type |
|---|---|---|
| Electron-donating group | NaH, t-BuOK, or MeONa in DMF | 2H-Azirine derivative |
| Dialkylamino group | NaH, t-BuOK, or MeONa in DMF | 3-Iminobenzofuran derivative |
| Halogen | NaH in DMF | Dimerized ethylenedicarboxylate |
| Electron-withdrawing group | NaH in DMF | No reaction (starting material recovered) |
Data sourced from Ueda et al. rsc.orgpsu.edu
Ring Contraction Mechanisms to 2H-Azirines
The transformation of the 1,2-benzisoxazole skeleton into a 2H-azirine ring represents a significant contraction mechanism. Research has shown that treating 1,2-benzisoxazole-3-acetic acid esters, which are closely related precursors to this compound, with strong bases can induce this ring transformation. rsc.org The process is initiated by the base, which facilitates the cleavage of the weak N-O bond within the isoxazole ring. This cleavage leads to a reactive intermediate that subsequently undergoes intramolecular cyclization to form the strained, three-membered 2H-azirine ring. This base-induced rearrangement provides a pathway to novel heterocyclic structures from the benzisoxazole core. rsc.org
Table 1: Base-Induced Ring Transformation of 1,2-Benzisoxazole Derivatives
| Starting Material | Base | Product | Reference |
| α-mono-substituted 1,2-benzisoxazole-3-acetic acid esters | Strong Base | 2H-Azirines | rsc.org |
Ring Transformation to 3-Imino-2,3-dihydrobenzofurans
Under similar base-induced conditions, an alternative reaction pathway can lead to the formation of 3-imino-2,3-dihydrobenzofurans instead of 2H-azirines. rsc.org This outcome represents a ring transformation rather than a contraction. The reaction proceeds through a similar intermediate generated by the cleavage of the N-O bond. However, the subsequent intramolecular rearrangement follows a different cyclization path, resulting in the formation of the five-membered benzofuran (B130515) ring system with an exocyclic imino group. The choice between the formation of 2H-azirines and 3-imino-2,3-dihydrobenzofurans is dependent on the specific reaction conditions and the substitution pattern of the starting material. rsc.org
Table 2: Competing Ring Transformation Pathway
| Starting Material | Reagent | Product | Reference |
| α-mono-substituted 1,2-benzisoxazole-3-acetic acid esters | Strong Base | 3-Imino-2,3-dihydrobenzofurans | rsc.org |
Dimerization Processes
Dimerization represents another potential reaction pathway for benzisoxazole derivatives, particularly during synthetic procedures involving reduction or base-mediated steps. In the synthesis of related 2,1-benzisoxazolone structures, competitive dimerization leading to the formation of azoxy species has been observed. acs.org This side reaction can occur when reactive intermediates, formed during the intended transformation, react with each other instead of undergoing the desired intramolecular cyclization. Such dimerization processes can reduce the yield of the target monomeric product and introduce complexities into the reaction mixture. acs.orgnih.gov
Strategies for Further Functionalization and Incorporation into Complex Molecular Architectures
The this compound scaffold can be strategically modified and integrated into larger, more complex molecules like N-glucosides and amides. These modifications are crucial for applications in medicinal chemistry and materials science, where the benzisoxazole unit is a valued pharmacophore. chim.itclockss.org
One primary strategy involves leveraging the ethanol (B145695) side chain. The terminal hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, which then serves as a handle for a wide range of subsequent reactions, including reductive amination, esterification, and amide bond formation.
N-Glucosides: A notable example of incorporating the benzisoxazole core into a complex architecture is the synthesis of N-glucosides. A multi-step synthetic route has been developed starting from a functionalized 3-methyl-1,2-benzisoxazole. isca.me The process involves:
Introduction of an amine group onto the benzisoxazole ring.
Condensation of the amino-benzisoxazole derivative with a protected sugar, such as tetra-O-acetyl-α-D-glucopyranosyl bromide.
Deprotection of the acetyl groups to yield the final N-glucoside.
This methodology demonstrates a viable pathway for attaching carbohydrate moieties to the benzisoxazole scaffold, enhancing its structural diversity and potential biological interactions. isca.me
Table 3: Synthesis of 1,2-Benzisoxazole N-Glucosides
| Step | Precursor | Reagents | Product | Reference |
| 1 | 3-methyl-5-acetyl-7-nitro-1,2-benzisoxazole | Tin, Hydrochloric Acid | 3-Methyl-5-acetyl-7-amine-1,2-benzisoxazole | isca.me |
| 2 | Amine-functionalized benzisoxazole pyrazole | Tetra-O-acetyl-α-D-glucopyranosyl bromide | Protected N-glucoside | isca.me |
| 3 | Protected N-glucoside | Deacetylation conditions | Final N-glucoside | isca.me |
Amides: To form amides, the ethanol group of this compound can be oxidized to its corresponding carboxylic acid, 1,2-benzisoxazole-3-acetic acid. This carboxylic acid can then be activated and coupled with a primary or secondary amine using standard peptide coupling reagents (e.g., DCC, EDC) to form a stable amide bond. This classic synthetic transformation links the benzisoxazole core to a wide array of amine-containing molecules.
Other Functionalizations: Further derivatization can be achieved through methods such as N-alkylation of related benzisoxazolone systems, which involves a base-mediated reaction with an alkyl halide. nih.gov This allows for the introduction of various alkyl or benzyl (B1604629) groups, further expanding the chemical space around the core structure. The synthesis of 3-substituted benzisoxazoles can also be achieved via intramolecular nucleophilic substitution of o-hydroxyaryl ketoximes, highlighting the versatility of the core structure for building complex molecules. clockss.org
Preclinical Research Applications and Mechanistic Insights into 1,2 Benzisoxazole Derivatives with Structural Analogy to 1 1,2 Benzisoxazol 3 Yl Ethanol
The Pivotal Role of the 1,2-Benzisoxazole (B1199462) Scaffold in Bioactive Molecules
The 1,2-benzisoxazole ring system is considered a "privileged structure" in drug discovery. nih.govmedchemexpress.comnih.gov This designation stems from its ability to bind to a diverse range of biological targets with high affinity, making it a valuable starting point for the design of novel therapeutic agents. medchemexpress.com Its aromatic nature contributes to its stability, while reactive sites on the heterocyclic ring allow for various chemical modifications to optimize pharmacological activity. wikipedia.orgresearchgate.net
As Core Structures in Pharmacologically Relevant Agents
The 1,2-benzisoxazole moiety forms the molecular backbone of numerous compounds with a broad spectrum of pharmacological activities. nih.gov This includes agents with antipsychotic, anticonvulsant, anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govresearchgate.net Notably, several FDA-approved drugs, such as the atypical antipsychotics risperidone, paliperidone, and iloperidone, and the anticonvulsant zonisamide (B549257), feature the 1,2-benzisoxazole core, highlighting its clinical significance. researchgate.netnih.govwikipedia.orgresearchgate.net The versatility of this scaffold allows for the development of compounds that can interact with multiple biological targets, a desirable characteristic for treating complex diseases. nih.gov
Strategic Incorporation as Building Blocks in Drug Discovery
The 1,2-benzisoxazole nucleus is a crucial building block in the synthesis of new chemical entities. nih.govchim.it Medicinal chemists strategically incorporate this scaffold to develop potent and selective ligands for various biological targets. nih.gov The ability to introduce different substituents at various positions on the benzisoxazole ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. nih.govnih.gov For instance, the introduction of a halogen atom at the 5-position of the benzisoxazole ring has been shown to increase the anticonvulsant activity of certain derivatives. nih.govnih.gov This strategic modification and others have led to the discovery of promising drug candidates for a range of diseases. nih.govacs.org
Exploration of Receptor Binding Profiles
A key area of investigation for 1,2-benzisoxazole derivatives has been their interaction with various neurotransmitter receptors, particularly those implicated in psychiatric and neurological disorders.
Dopamine (B1211576) D2 Receptor Antagonism
Many atypical antipsychotic drugs containing the 1,2-benzisoxazole scaffold exhibit potent antagonist activity at dopamine D2 receptors. ijpsr.infonih.gov The D2 receptor is a primary target for antipsychotic medications, and its blockade is believed to be a key mechanism for alleviating the positive symptoms of schizophrenia. nih.govpatsnap.com Several studies have demonstrated the high affinity of benzisoxazole derivatives for D2 receptors. nih.govijpsr.info For example, a series of novel benzisoxazole analogs were synthesized and showed good affinity for D2 receptors, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov This antagonist activity at D2 receptors is a cornerstone of the therapeutic effect of many benzisoxazole-based antipsychotics. ijpsr.inforndsystems.com
Serotonin (B10506) 5-HT2A Receptor Antagonism
In addition to D2 receptor antagonism, many 1,2-benzisoxazole derivatives also display high affinity for serotonin 5-HT2A receptors, acting as antagonists. ijpsr.infonih.gov The combined blockade of D2 and 5-HT2A receptors is a hallmark of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects compared to traditional antipsychotics. ijpsr.info The high affinity for 5-HT2A receptors has been a key feature in the development of several benzisoxazole-based antipsychotics. nih.govijpsr.info Research has shown that some benzisoxazole derivatives have a greater affinity for 5-HT2A receptors than for D2 receptors, a profile that has been proposed as a model for atypical antipsychotic activity. nih.gov
Other Neurotransmitter Receptor Affinities
α1-Adrenoceptors: Certain benzisoxazole derivatives exhibit antagonist properties at α1-adrenergic receptors. nih.gov This activity can influence blood pressure and may contribute to some of the side effects observed with these compounds.
H1 Histaminergic Receptors: Affinity for H1 histaminergic receptors has also been reported for some benzisoxazole derivatives. nih.gov Antagonism at this receptor is associated with sedative effects. While some newer derivatives have been designed to have low affinity for H1 receptors to minimize this side effect, this interaction can be a factor in the pharmacological profile of certain compounds. nih.gov
Interactive Data Table: Receptor Binding Affinities of Selected 1,2-Benzisoxazole Derivatives
| Compound | D2 Receptor (IC50/Ki, nM) | 5-HT2A Receptor (IC50/Ki, nM) | Other Receptor Affinities |
|---|---|---|---|
| Risperidone | 1.4 selleckchem.com | 0.6 selleckchem.com | α1-adrenergic, H1 histaminergic ijpsr.info |
| Paliperidone | - | - | 5-HT2A antagonist, D2 antagonist rndsystems.com |
| Iloperidone | - | - | α1-adrenergic, D2 antagonist ijpsr.info |
| Compound 61 (Abaperidone) | 17.0 nih.gov | 6.2 nih.gov | - |
| Compound 62 | 12.7 nih.gov | 2.2 nih.gov | D3, 5-HT1A (7.8 nM), Low H1 affinity nih.gov |
| S18327 | - | High affinity | Marked antagonist at α1- and α2-adrenergic receptors nih.gov |
Enzyme Modulation and Inhibition Studies
The 1,2-benzisoxazole scaffold is a key structural motif in a variety of compounds that have been investigated for their ability to modulate the activity of clinically relevant enzymes. These studies provide critical mechanistic insights into the therapeutic potential of this class of molecules. Preclinical research has prominently focused on their roles as inhibitors of carbonic anhydrases and acetylcholinesterase.
Carbonic Anhydrase Inhibition (as related to Zonisamide)
Zonisamide, a 1,2-benzisoxazole-3-methanesulfonamide, is an established antiepileptic drug, and its mechanism of action has been partly attributed to the inhibition of carbonic anhydrase (CA). nih.gov Initially, it was believed that the sulfamoyl group in zonisamide would lead to CA inhibition in a manner similar to acetazolamide, though it was considered a weak inhibitor. nih.govnih.gov However, subsequent research has demonstrated that zonisamide is a potent inhibitor of specific human (h) carbonic anhydrase isozymes, particularly when sufficient incubation time between the enzyme and the inhibitor is allowed. nih.gov
Studies have shown that zonisamide is an effective inhibitor of the cytosolic isozyme hCA II and the mitochondrial isozyme hCA V. nih.govmedchemexpress.com While initial tests with short incubation times yielded a relatively high inhibition constant (Ki) of 10.3 μM for hCA II, prolonging the incubation to one hour revealed a much lower Ki of 35.2 nM. nih.gov This potency is comparable to other clinically used sulfonamide inhibitors like acetazolamide. nih.gov For the mitochondrial isozyme hCA V, zonisamide also shows effective inhibition with a Ki of 20.6 nM. medchemexpress.com
X-ray crystallography of the hCA II-zonisamide adduct has provided a detailed view of its binding mode. The study, conducted at a resolution of 1.70 Å, confirmed that the sulfonamide group engages in the expected interactions with the active site zinc ion and residues Thr199 and Glu106. nih.gov The 1,2-benzisoxazole ring itself is oriented towards the hydrophobic part of the active site, where it forms numerous van der Waals interactions with residues such as Gln92, Val121, Phe131, and Leu198, contributing to its strong binding. nih.gov
Table 1: Inhibition Constants (Ki) of Zonisamide against Human Carbonic Anhydrase Isozymes
| Compound | Isozyme | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| Zonisamide | hCA II | 35.2 nM (with 1-hour incubation) | nih.govmedchemexpress.com |
| Zonisamide | hCA V | 20.6 nM | medchemexpress.com |
Acetylcholinesterase Inhibition
The 1,2-benzisoxazole nucleus has been successfully employed as a bioisosteric replacement for the benzoyl group in developing potent and selective inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathophysiology of Alzheimer's disease. nih.gov A series of N-benzylpiperidine benzisoxazoles demonstrated significant AChE inhibitory activity in preclinical studies. nih.gov
These compounds were synthesized by alkylating 3-methyl-1,2-benzisoxazoles. nih.gov Several derivatives exhibited potent in vitro inhibition of AChE with IC50 values in the nanomolar range (0.8–14 nM). nih.gov Notably, N-acetyl and morpholino derivatives showed outstanding selectivity for AChE over butyrylcholinesterase (BChE), with a selectivity ratio exceeding three orders of magnitude. nih.gov For instance, one N-acetyl derivative (1g) had an IC50 of 3 nM, and a morpholino derivative (1j) had an IC50 of 0.8 nM. nih.gov
Molecular dynamics simulations have shed light on the binding interactions of these inhibitors with AChE from Torpedo californica. nih.gov The simulations suggest that key amino acid residues, including Asp-72, Trp-84, Trp-279, Phe-288, and Phe-330, are crucial for the binding and potency of this class of inhibitors. nih.gov The benzisoxazole derivatives are considered promising candidates for further development in the context of Alzheimer's disease therapy. nih.govnih.gov
Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition by N-Benzylpiperidine Benzisoxazole Derivatives
| Derivative | AChE IC50 | Reference |
|---|---|---|
| General Range (1b-j, o) | 0.8 - 14 nM | nih.gov |
| N-Acetyl derivative (1g) | 3 nM | nih.gov |
| Morpholino derivative (1j) | 0.8 nM | nih.gov |
Investigation of Preclinical Biological Activities of 1,2-Benzisoxazole Derivatives
The privileged 1,2-benzisoxazole structure is a cornerstone in the development of drugs for central nervous system (CNS) disorders and infectious diseases. medchemexpress.comnih.gov Preclinical research has extensively documented the anticonvulsant, antipsychotic, and antimicrobial activities of various derivatives.
Anticonvulsant Research
The 1,2-benzisoxazole ring is a key component of the anticonvulsant drug zonisamide. nih.govmedchemexpress.com Research into other derivatives has also revealed significant anticonvulsant potential. Studies on 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, synthesized from 3-(bromomethyl)-1,2-benzisoxazole, showed marked anticonvulsant activity in mouse models. nih.gov
In these studies, the introduction of a halogen atom at the 5-position of the benzisoxazole ring was found to increase both activity and neurotoxicity. nih.gov Conversely, substitution on the sulfamoyl group tended to decrease activity. nih.gov Among the synthesized compounds, 3-(sulfamoylmethyl)-1,2-benzisoxazole (1a) was identified as a particularly promising candidate based on its favorable ratio of neurotoxic dose to effective dose. nih.gov Zonisamide itself acts by blocking voltage-sensitive sodium channels and reducing T-type calcium currents, a dual mechanism that may contribute to its efficacy. nih.gov The success of zonisamide has spurred further exploration of the 1,2-benzisoxazole scaffold for novel anticonvulsant agents. chim.it
Antipsychotic Research
The 1,2-benzisoxazole moiety is a fundamental structural feature of several atypical antipsychotic drugs, including risperidone, paliperidone, and iloperidone. ijpsr.inforesearchgate.netresearchgate.net These drugs are derivatives of 3-(piperidin-4-yl)-1,2-benzisoxazole. ijpsr.inforesearchgate.net Their primary therapeutic mechanism involves potent antagonism of dopamine D2 and serotonin 5-HT2A receptors, with a higher affinity for the 5-HT2A receptor. ijpsr.inforesearchgate.net This receptor binding profile is a hallmark of atypical antipsychotics. ijpsr.info
Preclinical research has focused on synthesizing and evaluating new derivatives to optimize this receptor activity. For example, a series of coumarin-based benzisoxazole analogs were screened as potential multitarget antipsychotics. nih.gov One compound, abaperidone, showed good binding affinities for both the D2 receptor (IC50 of 17.0 nM) and the 5-HT2A receptor (IC50 of 6.2 nM). nih.gov Another derivative demonstrated high affinity for dopamine D2 and D3 receptors, as well as serotonin 5-HT1A (7.8 nM) and 5-HT2A (2.2 nM) receptors. nih.gov These findings underscore the versatility of the 1,2-benzisoxazole scaffold in designing multi-target ligands for the treatment of schizophrenia. taylorandfrancis.com
Table 3: Receptor Binding Affinities of Selected Benzisoxazole Derivatives in Antipsychotic Research
| Compound | Target Receptor | Binding Affinity (IC50/Ki) | Reference |
|---|---|---|---|
| Abaperidone (FI-8602) | Dopamine D2 | 17.0 nM (IC50) | nih.gov |
| Serotonin 5-HT2A | 6.2 nM (IC50) | nih.gov | |
| Coumarin-based derivative (Compound 62) | Serotonin 5-HT1A | 7.8 nM | nih.gov |
| Serotonin 5-HT2A | 2.2 nM | nih.gov |
Antimicrobial Research (Antibacterial, Antifungal)
The 1,2-benzisoxazole scaffold has demonstrated notable potential in the field of antimicrobial research. nih.govresearchgate.net Derivatives have been investigated for both antibacterial and antifungal activities. researchgate.net
In one study, a naturally occurring compound, 3,6-dihydroxy-1,2-benzisoxazole, was identified as a potent antibiotic against the multidrug-resistant bacterium Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) as low as 6.25 μg/ml against clinical strains. nih.gov This compound was also effective against other Gram-negative bacteria such as E. coli, Proteus spp., and Serratia marcescens. nih.gov Another study synthesized a series of 1,2-benzisoxazole derivatives and found that some compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. researchgate.net
The antifungal properties of this class have also been explored. For instance, certain benzoxazole (B165842) derivatives showed considerable growth inhibition of various standard fungal strains. researchgate.net The antimicrobial activity often depends on the specific substitutions on the benzisoxazole ring, highlighting the importance of structure-activity relationship studies in developing these compounds as potential therapeutic agents against infectious diseases. nih.gov
Table 4: Antimicrobial Activity of Selected 1,2-Benzisoxazole Derivatives
| Compound/Derivative | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| 3,6-dihydroxy-1,2-benzisoxazole | Acinetobacter baumannii (clinical strains) | As low as 6.25 µg/ml | nih.gov |
| Benzoxazole derivative (Compound II) | Staphylococcus aureus | 50 µg/ml (MIC90) | researchgate.net |
| Gram-negative bacteria | 200 µg/ml (MIC90) | researchgate.net | |
| Benzoxazole derivative (Compound III) | Staphylococcus aureus | 25 µg/ml (MIC90) | researchgate.net |
| Gram-negative bacteria | 200 µg/ml (MIC90) | researchgate.net |
Antitumor/Anticancer Research
The 1,2-benzisoxazole scaffold is a prominent heterocyclic structure that has been the focus of extensive research in medicinal chemistry due to its presence in a wide range of biologically active compounds. Derivatives structurally analogous to 1-(1,2-Benzisoxazol-3-yl)ethanol have been synthesized and evaluated for their potential as antitumor and anticancer agents, demonstrating activity against various cancer types through diverse mechanisms of action.
Preclinical research has shown that these derivatives can induce apoptosis (programmed cell death), inhibit crucial enzymes involved in cancer progression, and disrupt cellular processes essential for tumor growth. For instance, studies have explored their efficacy against human acute myeloid leukemia (AML), breast cancer, and prostate cancer cell lines. nih.govnih.govnih.gov
One area of investigation involves the hybridization of the benzisoxazole core with other pharmacologically active moieties. A study involving the attachment of a 1,2,3-triazole group to the third position of the 1,2-benzisoxazole ring yielded a series of compounds with significant antiproliferative effects against AML cells. nih.gov The lead compound from this series, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole (PTB), was identified as a potent agent that selectively induced cytotoxicity in AML cell lines compared to normal bone marrow cells. nih.gov Mechanistic studies revealed that PTB's anticancer activity stems from its ability to induce apoptosis and inhibit histone deacetylases (HDACs), enzymes that are often dysregulated in cancer. nih.govmdpi.com
Another research avenue has focused on developing benzisoxazole derivatives that target angiogenesis, the formation of new blood vessels that tumors need to grow and spread. A novel series of benzisoxazole derivatives was synthesized and screened for anti-angiogenic and pro-apoptotic activity. nih.gov Compound 7e , 3-(1-((3-(3-(Benzyloxy)-4-methoxyphenyl)-4,5-dihydroisoxazole-5-yl)methyl)piperidine-4-yl)6-fluorobenzo[d]isoxazole, emerged as a promising candidate from this series. It demonstrated significant cytotoxicity and was found to inhibit the activity of Metastasis-Associated protein (MTA1), which plays a crucial role in angiogenesis and metastasis in triple-negative breast cancer. nih.gov
Furthermore, researchers have created chimeras by integrating the benzisoxazole scaffold with steroids. Estradiol-benzisoxazole hybrids have been synthesized and tested against prostate, cervical, and breast cancer cell lines. nih.gov These hybrid molecules showed remarkable cancer cell-specific antiproliferative activity and were more effective than the conventional chemotherapy drug cisplatin (B142131) against the tested cancer cell lines, while being significantly less toxic to non-cancerous cells. nih.gov The mechanism of action for these hybrids was found to be the induction of apoptosis. nih.gov
The table below summarizes the preclinical findings for selected 1,2-benzisoxazole derivatives.
| Compound/Derivative | Cancer Model(s) | Key Findings | Mechanism of Action |
| PTB (3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole) | Human Acute Myeloid Leukemia (AML) cell lines (MV4-11, MOLM13, MOLM14) | Potent antiproliferative agent (IC50 of 2 µM against MV4-11); selective cytotoxicity towards cancer cells. nih.gov | Induction of apoptosis; Histone Deacetylase (HDAC) inhibition. nih.gov |
| Compound 7e (3-(1-((3-(3-(Benzyloxy)-4-methoxyphenyl)-4,5-dihydroisoxazole-5-yl)methyl)piperidine-4-yl)6-fluorobenzo[d]isoxazole) | Triple-Negative Breast Cancer (TNBC) cell line (MDAMB-231) | Showed 81.3% cell death; inhibited cell migration and proliferation induced by MTA1. nih.gov | Pro-apoptotic; Anti-angiogenic via inhibition of Metastasis-Associated protein (MTA1). nih.gov |
| Estradiol-benzisoxazole hybrids | Prostate (DU-145, PC3), Cervical (HeLa), Breast (MCF-7) cancer cell lines | More effective than cisplatin on the tested cancer cell lines; selectively effective against malignant cells over non-cancerous cells. nih.gov | Induction of apoptosis. nih.gov |
Structure-Activity Relationship (SAR) Studies of the Benzisoxazole Core and Peripheral Modifications
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of lead compounds. For 1,2-benzisoxazole derivatives, SAR analyses have provided valuable insights into how specific structural features of the benzisoxazole core and its substituents influence their biological activity. researchgate.netnih.gov
The core 1,2-benzisoxazole ring is a versatile scaffold, and modifications at various positions, particularly at the 3-position (analogous to the position of the ethanol (B145695) group in this compound), have been shown to be critical for anticancer activity.
Key SAR findings from various studies on benzisoxazole and analogous heterocyclic derivatives are summarized below:
Substituents at the 3-Position: The nature of the substituent at the 3-position of the benzisoxazole ring is a major determinant of activity.
The introduction of a 1,2,3-triazole moiety at this position led to potent HDAC inhibitors with significant antiproliferative effects in AML cells. nih.gov Within this series, aryl substitutions on the triazole ring were explored, with a 4-phenoxyphenyl group (in compound PTB) conferring the highest potency. nih.gov
In another study, linking a piperidine-dihydroisoxazole methyl group at the 3-position and adding a fluorine atom at the 6-position of the benzisoxazole ring (compound 7e) resulted in a potent anti-angiogenic and pro-apoptotic agent. nih.gov
Hybridization with Other Scaffolds: Combining the benzisoxazole core with other pharmacophores can enhance anticancer efficacy.
In the case of estradiol-benzisoxazole hybrids, the presence of a hydroxyl group on the steroidal part (at C-17) resulted in stronger anticancer activity compared to derivatives where this group was acetylated. nih.gov This highlights the importance of peripheral modifications even on a distal part of the hybrid molecule.
Influence of Electronic Properties: The electronic properties of substituents on the benzisoxazole ring or its appended moieties can modulate activity.
SAR studies on related benzoxazole derivatives suggest that the presence of both electron-withdrawing and electron-releasing groups at different positions can enhance antiproliferative effects. researchgate.net
For a series of isoxazole-thiouracil compounds, SAR data revealed that derivatives with a triazole and 3,4-dichloro phenyl substitution had higher cytotoxicity, while those with an isoxazole (B147169) and methoxy (B1213986) or methyl-phenyl substitution showed better bioactivity against human breast cancer cells. mdpi.com
The table below outlines key structural modifications and their observed impact on anticancer activity.
| Structural Modification | Compound Series | Impact on Anticancer Activity |
| Attachment of a 1,2,3-triazole moiety at the 3-position | 1,2-Benzisoxazole-triazole hybrids | Conferred potent antiproliferative and HDAC inhibitory activity. nih.gov |
| Substitution on the triazole ring | 1,2-Benzisoxazole-triazole hybrids | A 4-phenoxyphenyl group resulted in the most potent compound (PTB). nih.gov |
| Presence of a C-17 hydroxyl group | Estradiol-benzisoxazole hybrids | A free hydroxyl group led to stronger anticancer activity compared to its acetylated counterpart. nih.gov |
| Fluorine substitution at the 6-position | Piperidine-substituted benzisoxazoles | Compound 7e, which includes a 6-fluoro substituent, showed high potency against TNBC. nih.gov |
| Nature of the heterocyclic linker | Isoxazole/Triazole-thiouracil derivatives | Triazole-containing compounds with dichloro-phenyl groups showed higher cytotoxicity in breast cancer cells. mdpi.com |
These SAR studies underscore the chemical tractability of the 1,2-benzisoxazole scaffold and provide a rational basis for the future design of more potent and selective anticancer agents. nih.govnih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 1,2-benzisoxazole derivatives, and how can they be adapted for synthesizing 1-(1,2-benzisoxazol-3-yl)ethanol?
- Methodology : A common approach involves cyclization reactions using hydroxylamine hydrochloride and a base. For example, chalcone derivatives react with hydroxylamine HCl and anhydrous K₂CO₃ in ethanol under reflux (8–12 hours), followed by cooling, filtration, and crystallization .
- Adaptation : To synthesize the ethanol derivative, replace chalcone with a prochiral ketone precursor (e.g., 3-acetyl-1,2-benzisoxazole) and employ a stereoselective reduction (e.g., NaBH₄ or enantioselective catalysts). Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm structure via NMR and MS.
Q. How can the purity and stability of this compound be assessed under laboratory conditions?
- Analytical Techniques :
- HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) with UV detection at 254 nm.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., NIST-reported mp for related benzisoxazoles: 170–173°C ).
Q. What spectroscopic data are critical for characterizing this compound?
- Key Data :
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), hydroxyl (-OH, δ 1.5–2.5 ppm, broad), and ethanol CH₂/CH₃ (δ 3.6–4.0 ppm).
- HRMS : Exact mass = 177.0423 g/mol (calculated for C₉H₉NO₂) .
- IR : O-H stretch (~3200 cm⁻¹), C=N/C-O (1600–1250 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications of 1,2-benzisoxazole derivatives influence receptor binding affinities (e.g., D2/5-HT2A antagonism)?
- Case Study : Iloperidone (a piperidinyl-benzisoxazole antipsychotic) shows D2/5-HT2A antagonism due to its 6-fluoro substitution and extended alkoxy side chain .
- Methodological Insight :
- Replace the ethanol group with a fluorinated side chain to enhance blood-brain barrier penetration.
- Use radioligand binding assays (³H-spiperone for D2, ³H-ketanserin for 5-HT2A) to quantify IC₅₀ values .
Q. What are the metabolic pathways of 1,2-benzisoxazole derivatives, and how can metabolites be identified?
- Pathways : Hepatic oxidation (CYP2D6-mediated O-dealkylation) and glucuronidation. For example, Iloperidone metabolizes to 6-fluoro-3-[1-(3-hydroxypropyl)-4-piperidinyl]-1,2-benzisoxazole .
- Identification :
- LC-MS/MS : Use collision-induced dissociation (CID) to fragment ions (e.g., m/z 426 → 177 for the ethanol derivative).
- Isotope labeling : Track ¹⁴C-labeled ethanol groups in in vitro hepatocyte models .
Q. How can Hansen solubility parameters (HSPs) optimize drug delivery systems for this compound?
- Experimental Design :
- HSP Determination : Measure solubility in solvents with known δD, δP, δH (e.g., ethanol, chloroform) using DSC or gravimetry. Compare with group contribution methods (Hoftyzer/Van Krevelen) .
- Formulation : Select PLGA polymers with HSPs matching the compound (δD ~18 MPa¹/², δP ~6 MPa¹/², δH ~10 MPa¹/²) for microsphere encapsulation .
Q. What contradictions exist in reported thermodynamic data for 1,2-benzisoxazole derivatives, and how can they be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
